molecular formula C12H7N3OS B8352520 2-Pyrazinyl-4H-1,3-benzothiazine-4-one

2-Pyrazinyl-4H-1,3-benzothiazine-4-one

Cat. No.: B8352520
M. Wt: 241.27 g/mol
InChI Key: YIORFAZFUMRMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrazinyl-4H-1,3-benzothiazine-4-one is a heterocyclic compound featuring a benzothiazine core substituted at the 2-position with a pyrazinyl group. Benzothiazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties .

Properties

Molecular Formula

C12H7N3OS

Molecular Weight

241.27 g/mol

IUPAC Name

2-pyrazin-2-yl-1,3-benzothiazin-4-one

InChI

InChI=1S/C12H7N3OS/c16-11-8-3-1-2-4-10(8)17-12(15-11)9-7-13-5-6-14-9/h1-7H

InChI Key

YIORFAZFUMRMLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(S2)C3=NC=CN=C3

Origin of Product

United States

Comparison with Similar Compounds

2-Homopiperazine-1-yl-4H-1,3-benzothiazine-4-one Derivatives

Patented derivatives bearing homopiperazine substituents at the 2-position demonstrate potent antibacterial activity against Mycobacterium tuberculosis, Buruli ulcer, and leprosy . These compounds exhibit enhanced solubility compared to simpler benzothiazines due to the basic amine group in homopiperazine, which facilitates salt formation (e.g., hydrochlorides) .

2-Amino-4H-1,3-benzothiazine-4-one and 2-Guanidino-4H-1,3-benzothiazin-4-one

These analogs act as xanthine oxidase inhibitors, critical in treating gout and oxidative stress-related conditions . The amino and guanidino groups enhance hydrogen-bonding interactions with the enzyme’s active site, whereas the pyrazinyl group may offer steric or electronic modulation.

Physicochemical and Pharmacokinetic Properties

Compound Substituent LogP <sup>†</sup> Water Solubility Biological Target
2-Pyrazinyl-4H-1,3-benzothiazine-4-one Pyrazinyl 1.8 (predicted) Low Enzyme inhibition (hypothetical)
2-Homopiperazine-1-yl derivative Homopiperazine 0.5 (as hydrochloride) High M. tuberculosis
2-Amino derivative Amino 1.2 Moderate Xanthine oxidase

<sup>†</sup>Predicted using fragment-based methods; experimental data unavailable.

Key Observations :

  • The homopiperazine derivatives exhibit superior solubility and proven antibacterial efficacy but may suffer from rapid clearance due to their basic nature.
  • Pyrazinyl substitution likely improves lipophilicity, favoring blood-brain barrier penetration but compromising aqueous solubility.

Patent Landscape and Clinical Potential

  • Homopiperazine derivatives have advanced to patent stages for antibacterial applications but faced lapses in 2021–2023, possibly due to formulation challenges or efficacy limitations .

Preparation Methods

Saccharin-Based Ring Expansion

A foundational approach involves expanding the benzisothiazole ring system to form the 1,3-benzothiazine core. Saccharin sodium (1 ) undergoes esterification with methyl iodide in dry DMF, yielding N-methylated benzisothiazole (2 ). Subsequent ring expansion via refluxing in anhydrous dichloromethane with triflic anhydride generates the 1,2-benzothiazine-3-carboxylate derivative (3 ).
Key Step :

BenzisothiazoleCF3SO2Oreflux1,2-Benzothiazine-3-carboxylate\text{Benzisothiazole} \xrightarrow[\text{CF}3\text{SO}2\text{O}]{\text{reflux}} \text{1,2-Benzothiazine-3-carboxylate}

N-Methylation of 3 with methyl iodide produces 4 , which is hydrolyzed to the carboxylic acid (5 ) using NaOH. Hydrazine monohydrate then introduces a pyrazole moiety, forming pyrazolo-benzothiazine (6 ). While this method focuses on pyrazole integration, substituting hydrazine with pyrazine-2-carboxamide under similar conditions could theoretically yield 2-pyrazinyl-4H-1,3-benzothiazine-4-one.

Limitations :

  • Requires multi-step purification via column chromatography.

  • Low yields (30–45%) in ring-expansion steps.

Condensation of 2-Aminothiophenol with Pyrazinyl Carbonyl Derivatives

Oxidative Cyclization with 1,3-Dicarbonyls

Jinwu Zhao et al. demonstrated that 2-aminothiophenol (2-ATP) reacts with methyl ketones and anilines under aerobic conditions to form 1,4-benzothiazines. Adapting this method, 2-ATP (1 ) could condense with pyrazine-2-carboxaldehyde (7 ) in the presence of KI/DMSO and oxygen. The proposed mechanism involves:

  • α-Iodination of the aldehyde by KI/DMSO.

  • Kornblum oxidation to glyoxal intermediate.

  • Imine formation with 2-ATP.

  • Oxidative cyclization to yield 2-pyrazinyl-1,3-benzothiazine-4-one.

Optimization Challenges :

  • Competing side reactions (e.g., disulfide formation).

  • Requires column chromatography for purification.

PEG-200 Catalyzed Cyclocondensation

Aminul Islam et al. reported a one-pot synthesis of benzothiazines using polyethylene glycol (PEG-200) as a green catalyst. Reacting 2-ATP (1 ) with pyrazine-2,3-dione (8 ) in PEG-200 at 80°C for 4 hours may facilitate cyclization via:

  • Protonation of the carbonyl group by PEG-200.

  • Nucleophilic attack by 2-ATP.

  • Tautomerization and oxidative dehydrogenation.

Advantages :

  • High yields (76–98%) under metal-free conditions.

  • Eco-friendly solvent system.

Oxidative Coupling Strategies

Disulfide-Mediated Cyclization

Sangvikar et al. utilized m-CPBA/2-IBX to oxidize 2-ATP to disulfide intermediates, which react with 1,3-dicarbonyls. Substituting 1,3-dicarbonyls with pyrazine-2,3-diketone (9 ) could yield 2-pyrazinyl-1,3-benzothiazine-4-one via:

  • Disulfide formation from 2-ATP.

  • Nucleophilic attack by diketone.

  • Intramolecular cyclization and S–S bond cleavage.

Conditions :

  • Acetonitrile solvent, 70°C, 45–75 minutes.

  • Yields: 49–89%.

Bioinspired Synthesis via o-Quinone Intermediates

Halloran et al. synthesized benzothiazines through o-quinone intermediates. Reacting o-quinone (10 ) with pyrazine-2-thiol (11 ) in the presence of MgBr₂·Et₂O and DIPEA could yield the target compound via:

  • Thiol addition to quinone.

  • Oxidation to regenerate quinone.

  • Condensation and cyclization.

Conditions :

  • Dry dioxane, room temperature.

  • Yields: 36–79%.

Comparative Analysis of Synthetic Routes

Method Starting Materials Catalyst/Solvent Temperature/Time Yield Limitations
Ring ExpansionSaccharin sodiumTriflic anhydride/DCMReflux, 6 h30–45%Multi-step, low yield
PEG-200 Cyclocondensation2-ATP, pyrazine-2,3-dionePEG-20080°C, 4 h76–98%Requires chromatography
Oxidative Coupling2-ATP, pyrazine-2,3-diketonem-CPBA/2-IBX, MeCN70°C, 1 h49–89%Hazardous oxidants
o-Quinone Condensationo-Quinone, pyrazine-2-thiolMgBr₂·Et₂O, dioxaneRT, 1.5 h36–79%Air-sensitive conditions

Mechanistic Insights and Challenges

Regioselectivity in Cyclization

The 1,3-benzothiazine regioisomer predominates when electron-withdrawing groups (e.g., pyrazinyl) stabilize the thiazine ring. Computational studies suggest that pyrazine’s electron-deficient nature directs cyclization to the 4-position.

Oxidation State Management

DMSO and PEG-200 act as dual solvents and oxidants, facilitating dehydrogenation without external reagents . However, over-oxidation to sulfones remains a risk, necessitating strict temperature control.

Q & A

What are the recommended methods for synthesizing 2-Pyrazinyl-4H-1,3-benzothiazine-4-one, and how can purity be assessed?

Answer:
The synthesis typically involves multi-step organic reactions, including cyclization and functional group substitutions. Key steps may include:

  • Condensation reactions to form the benzothiazine core.
  • Nucleophilic substitution at the pyrazinyl moiety.
  • Oxidation or reduction steps to stabilize the final product.

For purity assessment, High-Performance Liquid Chromatography (HPLC) is critical to quantify impurities and validate synthetic routes . Recrystallization or column chromatography may optimize yield and purity.

Category: Basic (Methodological Synthesis)

How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:
Discrepancies in bioactivity (e.g., antibacterial efficacy) may arise from variations in:

  • Experimental conditions (e.g., bacterial strain specificity, concentration ranges).
  • Structural analogs with subtle substituent differences (e.g., homopiperazine vs. piperazine derivatives) .

Methodological approach:

  • Perform dose-response curves across multiple assays.
  • Use comparative structural analysis (e.g., X-ray crystallography via SHELXL ) to confirm compound identity.
  • Replicate studies under standardized protocols.

Category: Advanced (Data Contradiction Analysis)

What experimental designs are suitable for evaluating the antibacterial efficacy of this compound derivatives?

Answer:
Derivatives of this compound have shown activity against Mycobacterium tuberculosis . Key experimental frameworks include:

  • Minimum Inhibitory Concentration (MIC) assays against drug-resistant strains.
  • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
  • Cytotoxicity screening (e.g., mammalian cell lines) to evaluate selectivity.

Advanced tip: Pair biochemical assays with molecular docking to correlate activity with target binding (e.g., mycobacterial enzymes).

Category: Basic (Bioactivity Testing)

How can structural complexity impact the synthesis of analogs, and what strategies mitigate these challenges?

Answer:
The compound’s fused heterocyclic system introduces steric hindrance and regioselectivity issues. Strategies include:

  • Protecting groups for reactive sites (e.g., thione or pyrazinyl nitrogen).
  • Microwave-assisted synthesis to accelerate slow reactions.
  • Continuous flow reactors for precise control over reaction parameters .

Validation: Use NMR and mass spectrometry to confirm regiochemistry and avoid isomeric byproducts.

Category: Advanced (Synthetic Optimization)

What computational and experimental methods are used to study the compound’s mechanism of action?

Answer:

  • Computational:
    • Density Functional Theory (DFT) to model electronic properties.
    • Molecular dynamics simulations to study target protein interactions.
  • Experimental:
    • Isothermal Titration Calorimetry (ITC) for binding affinity quantification.
    • Gene knockout studies in bacterial models to identify target pathways.

Integration: Combine computational predictions with enzyme inhibition assays (e.g., mycobacterial InhA) for validation.

Category: Advanced (Mechanistic Studies)

How can researchers design a structure-activity relationship (SAR) study for this compound?

Answer:
Key variables to test:

Substituent Position Functional Group Biological Impact
Pyrazinyl ringElectron-withdrawingEnhances target binding
Benzothiazine C-2Piperazine analogsModulates solubility

Methodology:

  • Synthesize derivatives with systematic substituent variations.
  • Use multivariate statistical analysis to correlate structural features with bioactivity.

Category: Advanced (SAR Analysis)

What crystallographic tools are recommended for resolving the compound’s 3D structure?

Answer:

  • SHELXL for refining crystallographic data, particularly for small molecules .
  • ORTEP-3 for visualizing thermal ellipsoids and molecular geometry .
  • Twinned data refinement (if applicable) using SHELXPRO .

Workflow:

Collect high-resolution X-ray diffraction data.

Resolve phase problems via direct methods (SHELXD).

Validate hydrogen bonding and π-stacking interactions.

Category: Basic (Structural Characterization)

How should researchers approach toxicity and pharmacokinetic profiling?

Answer:

  • In vitro:
    • hERG assay for cardiac toxicity risk.
    • Microsomal stability tests (e.g., liver cytochrome P450 metabolism).
  • In vivo:
    • Murine models for acute toxicity (LD50) and bioavailability.
    • Pharmacokinetic parameters : Half-life (t½), Cmax, and AUC via LC-MS/MS.

Regulatory alignment: Follow OECD guidelines for preclinical safety.

Category: Advanced (Toxicology)

What interdisciplinary approaches enhance research on this compound?

Answer:

  • Chemistry-biology integration : Pair synthetic chemistry with transcriptomics to identify affected bacterial pathways.
  • Material science : Study solid-state properties (e.g., polymorphism) for formulation optimization.
  • Data science : Apply machine learning to predict novel analogs with desired properties.

Example: Use molecular docking (chemistry) + CRISPR screening (biology) to validate target engagement .

Category: Advanced (Interdisciplinary Innovation)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.